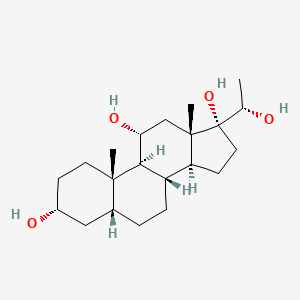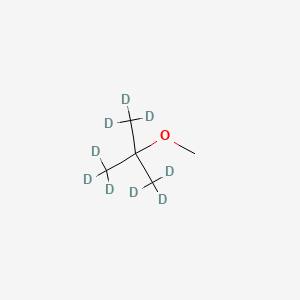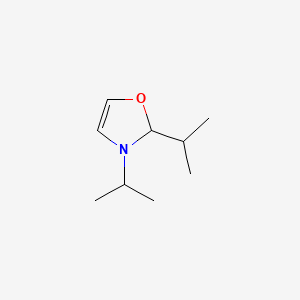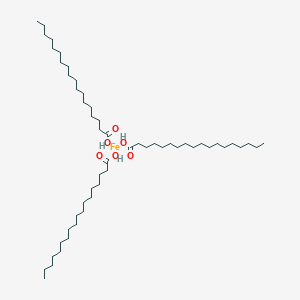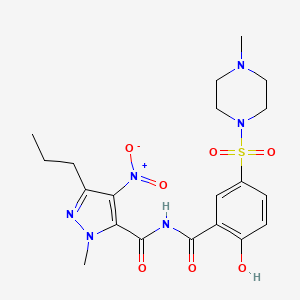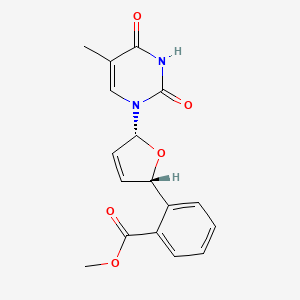![molecular formula C37H26N6 B13827195 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its multiple pyridine rings
准备方法
The synthesis of 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the use of a rigid ditopic ligand, which is then reacted with metal ions to form metal complexes . The reaction conditions often involve solvothermal synthesis, where the reactants are heated in a solvent under pressure . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: It is used in the synthesis of metal complexes, which have applications in catalysis and materials science.
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting metal ions in biological systems.
作用机制
The mechanism by which 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can participate in various catalytic and biological processes, influencing molecular targets and pathways . The specific pathways involved depend on the metal ion and the context in which the compound is used.
相似化合物的比较
Similar compounds include other multi-pyridine ligands and their metal complexes. For example:
4-[3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine: This compound has a similar structure but with additional pyridine rings, leading to different reactivity and applications.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another related compound used in the synthesis of metal complexes for catalysis.
The uniqueness of 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine lies in its specific arrangement of pyridine rings and its ability to form stable metal complexes, making it particularly useful in various scientific and industrial applications.
属性
分子式 |
C37H26N6 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC 名称 |
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C37H26N6/c1-25-18-26(28-21-34(30-10-2-6-14-38-30)42-35(22-28)31-11-3-7-15-39-31)20-27(19-25)29-23-36(32-12-4-8-16-40-32)43-37(24-29)33-13-5-9-17-41-33/h2-24H,1H3 |
InChI 键 |
IRQHHKFZHPFYQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



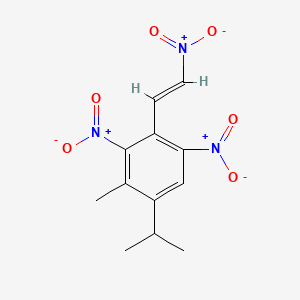

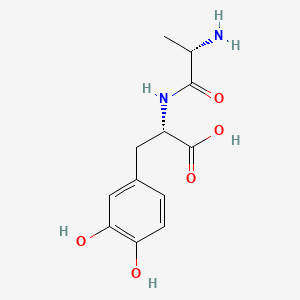
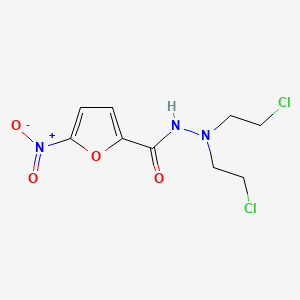
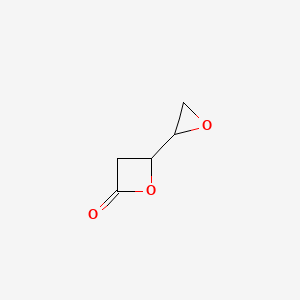
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
